

An In-depth Technical Guide to the Chemical Properties of 10,12-Pentacosadiynamide

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Compound of Interest

Compound Name: 10,12-Pentacosadiynamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **10,12-Pentacosadiynamide**, a versatile biomaterial with significant potential in biosensing and drug delivery applications. The document details its synthesis, physicochemical characteristics, self-assembly into stimuli-responsive vesicles, and mechanisms of cellular interaction. Experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical Properties of 10,12-Pentacosadiynamide

10,12-Pentacosadiynamide is a long-chain diacetylene monomer. Its amphiphilic nature, arising from a hydrophilic amide head group and a long hydrophobic hydrocarbon tail containing a diacetylene unit, drives its self-assembly in aqueous environments.

Property	Value	Reference
Chemical Formula	C ₂₅ H ₄₃ NO	[1][2]
Molecular Weight	373.62 g/mol	[1][2]
CAS Number	178323-65-4	[1]
Appearance	Neat	[2]
Solubility	Soluble in organic solvents such as chloroform and methanol.	[3]

Synthesis of 10,12-Pentacosadiynamide

The synthesis of **10,12-Pentacosadiynamide** typically involves the amidation of 10,12-pentacosadiynoic acid. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 10,12-Pentacosadiynamide

Materials:

- 10,12-Pentacosadiynoic acid
- Thionyl chloride or oxalyl chloride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Ammonia solution (e.g., ammonium hydroxide) or ammonia gas
- Inert gas (e.g., argon or nitrogen)
- Standard glassware for organic synthesis

Procedure:

- Activation of the Carboxylic Acid: 10,12-Pentacosadiynoic acid is first converted to its more reactive acid chloride derivative.
 - Dissolve 10,12-pentacosadiynoic acid in an anhydrous solvent like DCM or THF under an inert atmosphere.
 - Slowly add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for several hours until the conversion to the acid chloride is complete (monitoring by IR spectroscopy is recommended, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch).
 - Remove the excess chlorinating agent and solvent under reduced pressure.
- Amidation: The resulting crude 10,12-pentacosadiynoyl chloride is then reacted with ammonia.
 - Dissolve the acid chloride in an anhydrous solvent.
 - Cool the solution to 0 °C and slowly bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise with vigorous stirring.
 - Continue the reaction for a few hours at room temperature.
 - Upon completion, the reaction mixture is typically washed with water and brine.
 - The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.
- Purification: The crude **10,12-Pentacosadiynamide** is purified by recrystallization or column chromatography to yield the final product.

Self-Assembly and Polymerization into Polydiacetylene (PDA) Vesicles

A key characteristic of **10,12-Pentacosadiynamide** is its ability to self-assemble into vesicles in aqueous solutions. These vesicles can then be polymerized via UV irradiation to form polydiacetylene (PDA) vesicles, which exhibit unique chromatic properties.

Experimental Protocol: Preparation and Polymerization of 10,12-Pentacosadiynamide Vesicles

Materials:

- **10,12-Pentacosadiynamide**
- Chloroform
- Deionized water or buffer solution
- Probe sonicator or bath sonicator
- Extruder with polycarbonate membranes (optional)
- UV lamp (254 nm)

Procedure:

- Thin-Film Hydration:
 - Dissolve **10,12-Pentacosadiynamide** in chloroform in a round-bottom flask.
 - Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
 - Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
 - Hydrate the thin film by adding deionized water or a buffer solution and agitating the flask. This results in the formation of multilamellar vesicles (MLVs).
- Vesicle Size Reduction (Optional but Recommended):

- To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be sonicated using a probe or bath sonicator.
- Alternatively, the suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Polymerization:
 - Cool the vesicle suspension to 4 °C.
 - Expose the suspension to UV irradiation at 254 nm. A typical UV dose for complete polymerization is approximately 0.8 J/cm².^[4] The solution will turn a deep blue color upon successful polymerization.

Stimuli-Responsive Properties of Polydiacetylene Vesicles

Polymerized **10,12-Pentacosadiynamide** vesicles exhibit a distinct blue-to-red color transition and a corresponding turn-on of fluorescence in response to various external stimuli. This is due to a conformational change in the conjugated polymer backbone.

Stimulus	Response	Quantitative Data	Reference
Temperature	Reversible or irreversible blue-to-red transition upon heating.	The transition temperature can be modulated by the vesicle composition. For example, PCDA/DMPC vesicles show significant colorimetric response at 60°C and 90°C.	[5]
pH	Blue-to-red transition at alkaline pH.	For PCDA/DMPC vesicles, the color transition begins above pH 9.0.	[5]
Mechanical Stress	Color change upon interaction with analytes that perturb the vesicle membrane.	Varies depending on the analyte and vesicle composition.	

Applications in Drug Delivery

The stable, vesicle structure of polymerized **10,12-Pentacosadiynamide** makes it a promising candidate for controlled drug delivery systems. The polymer shell can enhance the stability of the vesicles and provide sustained release of encapsulated drugs.

Experimental Protocol: Drug Loading and In Vitro Release

Drug Loading:

- **Hydrophobic Drugs:** Hydrophobic drugs, such as paclitaxel, can be co-dissolved with **10,12-Pentacosadiynamide** in the organic solvent during the thin-film hydration process. The drug will be entrapped within the lipid bilayer of the vesicles upon hydration.

- **Hydrophilic Drugs:** Hydrophilic drugs can be dissolved in the aqueous buffer used for hydration. The drug will be encapsulated in the aqueous core of the vesicles.

In Vitro Release Study:

- Place a known amount of the drug-loaded vesicle suspension in a dialysis bag with a suitable molecular weight cut-off.
- Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37 °C with constant stirring.
- At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
- Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Quantitative Data on Drug Release:

- Incorporation of 10,12-pentacosadiynoic acid (PCDA) into phospholipid vesicles has been shown to sustain the release of paclitaxel. While conventional vesicles released approximately 69% of the drug in 24 hours, vesicles containing a 75% molar ratio of PCDA released only 32% in the same period.[\[6\]](#)
- The release rate can be further controlled by the duration of UV irradiation during polymerization. Increasing the UV exposure time from 20 to 40 minutes decreased the cumulative release of paclitaxel from polymerized PCDA/phospholipid vesicles over 24 hours.[\[7\]](#)

Cellular Interaction and Uptake

Understanding the mechanism of cellular uptake is crucial for the development of effective drug delivery systems. Studies on polydiacetylene-based nanoparticles suggest that they are internalized by cells primarily through endocytosis.

Cellular Uptake Pathway

Research indicates that polydiacetylene micelles are internalized by cells via a caveolae-mediated endocytic pathway.[8] This pathway involves the invagination of small, flask-shaped pits in the plasma membrane called caveolae.

Caption: Caveolae-mediated endocytosis of PDA vesicles.

Conclusion

10,12-Pentacosadiynamide is a highly versatile monomer that self-assembles into stimuli-responsive polydiacetylene vesicles. Its well-defined chemical properties, coupled with the ability to encapsulate and provide sustained release of therapeutic agents, make it a material of significant interest for researchers in the fields of biosensing and drug delivery. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the design and execution of experiments utilizing this promising biomaterial.

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